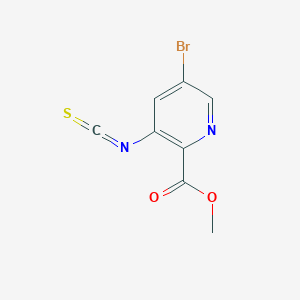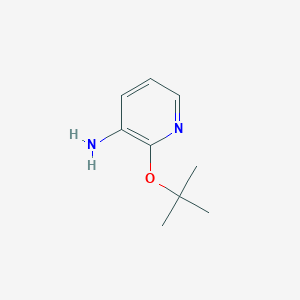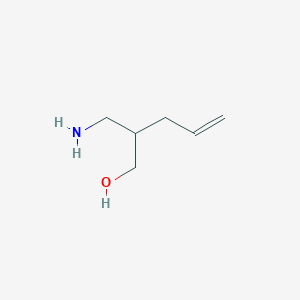
2-(Aminomethyl)pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)pent-4-en-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a pentene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the nucleophilic ring opening of epoxides. For instance, the reaction of an epoxide with an amine in the presence of a catalyst can yield the desired product . Another method involves the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in pharmaceuticals and other industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)pent-4-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium(VI) oxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)pent-4-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)pent-4-en-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biomolecules, influencing various biochemical pathways. For example, the compound can act as a nucleophile in biochemical reactions, participating in the formation or modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Penten-1-ol: Similar in structure but lacks the amino group.
2-(Aminomethyl)-2-methylpent-4-en-1-ol: Contains an additional methyl group, which can influence its reactivity and properties.
Uniqueness
2-(Aminomethyl)pent-4-en-1-ol is unique due to the presence of both an amino and a hydroxyl group on a pentene chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
2-(aminomethyl)pent-4-en-1-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(4-7)5-8/h2,6,8H,1,3-5,7H2 |
InChI-Schlüssel |
CZUIGKJWYZGBRL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13331073.png)
![1-(Bromomethyl)spiro[4.4]nonane](/img/structure/B13331076.png)


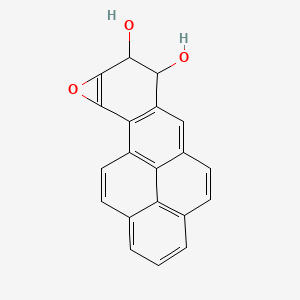
![6-Chloro-2-propylimidazo[1,2-A]pyridine](/img/structure/B13331101.png)

![3-Iodo-5,5-dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13331115.png)
![1-(Chloromethyl)spiro[4.4]nonane](/img/structure/B13331118.png)
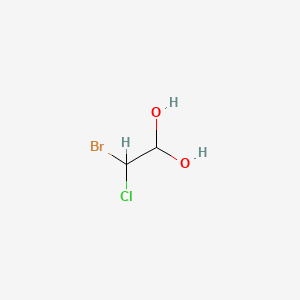
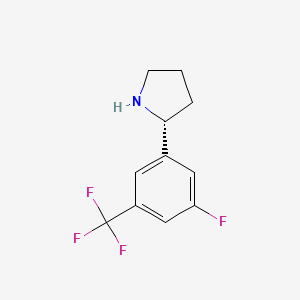
![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13331125.png)
